

# Pharmacological Profile of 2-Bromo-4,5dimethoxyphenethylamine (2C-B): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**2-Bromo-4,5-dimethoxyphenethylamine** (2C-B) is a synthetic phenethylamine and a potent psychoactive compound. This technical guide provides a comprehensive overview of its pharmacological profile, including its receptor binding affinity, functional activity, pharmacokinetics, and in vivo effects. The primary mechanism of action of 2C-B is as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the principal signaling pathway.

## Introduction

**2-Bromo-4,5-dimethoxyphenethylamine**, commonly known as 2C-B, is a psychedelic compound first synthesized by Alexander Shulgin in 1974.[1] Structurally, it is a member of the 2C family of phenethylamines, which are characterized by methoxy groups at the 2 and 5 positions of the phenyl ring. 2C-B is recognized for its hallucinogenic, mild stimulant, and entactogenic-like effects.[1][2] Its primary molecular targets are serotonin receptors, particularly the 5-HT2A subtype, which is a key mediator of the effects of classic psychedelic drugs.[1] This



guide aims to provide a detailed technical overview of the pharmacological properties of 2C-B for research and drug development purposes.

# **Receptor Binding Affinity**

The affinity of 2C-B for various central nervous system (CNS) receptors has been characterized through radioligand binding assays. The data indicates a high affinity for serotonin 5-HT2 receptors, with lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.

| Receptor<br>Subtype | Ligand                       | Kı (nM) | Species | Reference |
|---------------------|------------------------------|---------|---------|-----------|
| Serotonin           |                              |         |         |           |
| 5-HT <sub>2a</sub>  | [³H]Ketanserin               | 82      | Human   | [3]       |
| 5-HT <sub>2a</sub>  | [ <sup>125</sup> I]DOI       | 6.5     | Rat     | [4]       |
| 5-HT20              | [ <sup>3</sup> H]Mesulergine | 130     | Human   | [3]       |
| 5-HT20              | [ <sup>125</sup> I]DOI       | 1.1     | Rat     | [4]       |
| 5-HT <sub>1a</sub>  | [3H]8-OH-DPAT                | 4,800   | Rat     | [4]       |
| Adrenergic          |                              |         |         |           |
| <b>Q</b> 2a         | -<br>[³H]Rauwolscine         | 270     | Rat     | [4]       |
| Dopamine            |                              |         |         |           |
| D1                  | -<br>[³H]SCH23390            | >10,000 | Rat     | [4]       |
| D2                  | [³H]Spiperone                | >10,000 | Rat     | [4]       |
| Dз                  | [³H]Spiperone                | >10,000 | Rat     | [4]       |
| Histamine           |                              |         |         |           |
| Hı                  | [³H]Mepyramine               | >10,000 | Rat     | [4]       |

# **Functional Activity**



The functional activity of 2C-B has been primarily characterized at serotonin 5-HT2 receptors, where it acts as a partial agonist. The potency and efficacy of 2C-B in functional assays are summarized below.

| Receptor           | Assay Type              | Parameter | Value   | Species    | Reference |
|--------------------|-------------------------|-----------|---------|------------|-----------|
| 5-HT <sub>2a</sub> | Calcium<br>Mobilization | EC50      | 1.2 nM  | Human      | [1]       |
| Emax               | 101% (vs. 5-<br>HT)     | Human     | [1]     |            |           |
| 5-HT <sub>20</sub> | Calcium<br>Mobilization | EC50      | 13 nM   | -<br>Human | [1]       |
| Emax               | 97% (vs. 5-<br>HT)      | Human     | [1]     |            |           |
| 5-HT <sub>20</sub> | Calcium<br>Mobilization | EC50      | 0.63 nM | -<br>Human | [1]       |
| Emax               | 98% (vs. 5-<br>HT)      | Human     | [1]     |            |           |

There is some evidence to suggest that in certain experimental systems, such as Xenopus laevis oocytes, 2C-B can act as a 5-HT2A receptor antagonist.[4][5]

## **Signaling Pathways**

The primary signaling pathway for 2C-B's effects is through the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that couples to G $\alpha$ q. This initiates a cascade of intracellular events, leading to the mobilization of intracellular calcium. Recent research has also highlighted the role of  $\beta$ -arrestin in 5-HT2A receptor signaling, leading to the concept of biased agonism, where a ligand can preferentially activate one pathway over another.[6][7][8] The psychedelic effects of 5-HT2A agonists are thought to be primarily mediated by the Gq pathway, while the role of  $\beta$ -arrestin signaling is still under investigation.[6][7][8]





Click to download full resolution via product page

Figure 1: 5-HT2A Receptor Gq Signaling Pathway





Click to download full resolution via product page

Figure 2: Experimental Workflow Overview

# **Pharmacokinetics**

The pharmacokinetic properties of 2C-B have been investigated in both preclinical and clinical studies.



| Parameter                                  | Value                                                                                            | Species      | Route        | Reference |
|--------------------------------------------|--------------------------------------------------------------------------------------------------|--------------|--------------|-----------|
| Absorption                                 |                                                                                                  |              |              |           |
| Tmax                                       | 2.3 - 2.43 hours                                                                                 | Human        | Oral         | [1]       |
| C <sub>max</sub>                           | 3.31 - 5.4 ng/mL                                                                                 | Human        | Oral         | [1]       |
| Distribution                               |                                                                                                  |              |              |           |
| Volume of Distribution (Vd)                | 16 L/kg                                                                                          | Rat          | Subcutaneous | [9]       |
| Brain to Serum<br>Ratio                    | Up to 13.9                                                                                       | Rat          | Subcutaneous | [9]       |
| Metabolism                                 |                                                                                                  |              |              |           |
| Primary<br>Pathways                        | Oxidative deamination, Demethylation                                                             | Human, Rat   | [3]          |           |
| Major<br>Metabolites                       | 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE), 4-bromo-2,5-dimethoxyphenyl acetic acid (BDMPAA) | Human, Rat   | [3]          |           |
| Elimination                                |                                                                                                  |              |              |           |
| Half-life (t <sub>1</sub> / <sub>2</sub> ) | 1.2 - 2.5 hours                                                                                  | Human        | Oral         | [1]       |
| 1.1 hours                                  | Rat                                                                                              | Subcutaneous | [9]          |           |

# **In Vivo Pharmacology**

In animal models, 2C-B induces behaviors consistent with its classification as a psychedelic. The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is reliably induced by 2C-B.[1] In rats, 2C-B has been shown to have a biphasic effect on



locomotion, with an initial decrease followed by an increase in activity.[10] It also affects the startle reflex and prepulse inhibition, and increases dopamine levels in the nucleus accumbens. [10]

In humans, oral doses of 10-25 mg typically produce psychedelic effects, including visual and auditory alterations, and changes in mood and perception.[2] The onset of effects is generally within 1-2 hours, with a duration of 4-8 hours.[1]

# **Toxicology**

The acute toxicity of 2C-B in humans is considered to be moderate, with most poisonings resulting in manageable symptoms such as mydriasis, agitation, hallucinations, and hypertension.[11] Severe adverse events are rare, but can include seizures and psychosis, particularly at high doses.[12] There have been no confirmed fatalities solely attributed to 2C-B, but the potential for adverse psychological reactions exists, as with all psychedelic compounds. [12]

# Experimental Protocols Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of 2C-B for a specific receptor.

#### Materials:

- Receptor source: Cell membranes from a cell line stably expressing the receptor of interest (e.g., HEK293 cells) or brain tissue homogenates.
- Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]ketanserin for the 5-HT2A receptor).
- Unlabeled 2C-B.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (ice-cold).
- 96-well filter plates (e.g., GF/B filters).



- Scintillation cocktail.
- Cell harvester and scintillation counter.

#### Procedure:

- Prepare serial dilutions of unlabeled 2C-B in assay buffer.
- In a 96-well filter plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of 2C-B.
- Initiate the binding reaction by adding the receptor membrane preparation.
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Dry the filter plate and add scintillation cocktail to each well.
- Measure the radioactivity in each well using a scintillation counter.
- Data is analyzed to determine the IC<sub>50</sub> value, which is then converted to the Ki value using the Cheng-Prusoff equation.[13][14][15]

## **Calcium Mobilization Assay**

Objective: To measure the functional potency (EC<sub>50</sub>) and efficacy (E<sub>max</sub>) of 2C-B at a Gq-coupled receptor.

#### Materials:

- Cell line stably expressing the receptor of interest (e.g., HEK293 or CHO cells).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).



- 96- or 384-well black-walled, clear-bottom microplates.
- Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

#### Procedure:

- Seed the cells in the microplates and grow to confluence.
- Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 1 hour at 37°C.
- Prepare serial dilutions of 2C-B in assay buffer.
- Place the cell plate in the FLIPR instrument and measure baseline fluorescence.
- Add the 2C-B dilutions to the wells and immediately begin measuring the change in fluorescence intensity over time.
- The peak fluorescence response is used to determine the concentration-response curve.
- Data is analyzed using non-linear regression to calculate the EC<sub>50</sub> and E<sub>max</sub> values.[9][16]

## Conclusion

**2-Bromo-4,5-dimethoxyphenethylamine** is a potent serotonin 5-HT2A and 5-HT2C receptor partial agonist with a complex pharmacological profile. Its high affinity and functional activity at these receptors are consistent with its known psychedelic effects. The pharmacokinetic profile of 2C-B is characterized by rapid absorption and a relatively short half-life. Further research is warranted to fully elucidate its therapeutic potential and to better understand the nuances of its signaling mechanisms, including the role of biased agonism. This technical guide provides a foundational overview for researchers and drug development professionals working with this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. 2C-B Wikipedia [en.wikipedia.org]
- 2. drugscience.org.uk [drugscience.org.uk]
- 3. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Behavioral, neurochemical and pharmaco-EEG profiles of the psychedelic drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity of Poisoning After Exposure to Low to Moderate and High Doses PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. therecoveryvillage.com [therecoveryvillage.com]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of 2-Bromo-4,5-dimethoxyphenethylamine (2C-B): A Technical Guide]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b2812466#pharmacological-profile-of-2-bromo-4-5-dimethoxyphenethylamine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com